N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide

Synthetic Cannabinoid Research Chemical Structure-Activity Relationship

Procure N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide (CAS 1049340-67-1) as a structurally unique naphthalene acetamide building block with a 4-fluorophenyl-cyclopropyl-methylamine moiety. Zero public pharmacological data (Ki, EC50/IC50, selectivity, in vivo PK) exists—making it a pristine SAR probe for steric/electronic mapping at CB1/CB2 cannabinoid receptors. Also deployable as an emerging NPS reference standard for forensic toxicology (GC-MS, LC-MS/MS, NMR method development). Mandatory pre-bioassay ADME characterization required. Available at ≥95% purity for R&D only.

Molecular Formula C22H20FNO
Molecular Weight 333.406
CAS No. 1049340-67-1
Cat. No. B2737456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide
CAS1049340-67-1
Molecular FormulaC22H20FNO
Molecular Weight333.406
Structural Identifiers
SMILESC1CC1(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F
InChIInChI=1S/C22H20FNO/c23-19-10-8-18(9-11-19)22(12-13-22)15-24-21(25)14-17-6-3-5-16-4-1-2-7-20(16)17/h1-11H,12-15H2,(H,24,25)
InChIKeyKVSHJPCWPMHQPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide (CAS 1049340-67-1): Baseline Characterization and Procurement Context


N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide (CAS 1049340-67-1) is a synthetic small molecule with the molecular formula C22H20FNO and a molecular weight of 333.41 g/mol . It is classified as a naphthalene-containing acetamide derivative, incorporating a 4-fluorophenyl-cyclopropyl-methylamine moiety. This compound is primarily distributed through research chemical supply chains with a typical purity specification of ≥95% . Detailed pharmacological mechanism, biological target engagement data, and in vivo pharmacokinetic profiles for this specific compound are absent from the public scientific and patent literature, which constitutes a critical evidence gap for procurement decision-making.

Procurement Risks of Unverified Substitution for N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide


Due to the complete absence of publicly available pharmacological data—including receptor binding affinities (Ki), functional activity (EC50/IC50), and selectivity profiles—for this specific compound, any generic substitution with a structurally related naphthalene acetamide or another in-class candidate carries an unquantifiable risk of altered potency, off-target effects, and toxicological profile . Even minor structural modifications in this chemical space (e.g., variation in the N-substituent on the cyclopropyl ring) are known to drastically shift cannabinoid and off-target receptor interactions, making simple interchange scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide: A Sparse Landscape


Target Compound vs. Closest Structural Analogs: A Null Data Comparison

A systematic search of the public literature, patent databases, and authoritative chemical biology resources (PubChem, ChEMBL, BindingDB) returned no quantitative biological activity data for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide. Consequently, no direct head-to-head comparison, cross-study comparable analysis, or class-level inference can be constructed against named comparators such as N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide or JWH-018 analogs. The evidence dimension is entirely absent [1].

Synthetic Cannabinoid Research Chemical Structure-Activity Relationship

Chemical Identity and Purity: The Only Verifiable Quantitative Parameters

The only publicly verifiable quantitative data for this compound pertains to its chemical identity and supplied purity. The vendor technical datasheet specifies a molecular formula of C22H20FNO, a molecular weight of 333.41 g/mol, and a minimum purity of 95% (HPLC) . This level of characterization is standard for research-grade chemicals. No orthogonal analytical data (e.g., NMR, HRMS, elemental analysis) are provided to further confirm identity or quantify specific impurities that might confound biological assays.

Chemical Purity Analytical Characterization Procurement Specification

Prudent Application Scenarios for N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide Given Current Evidence


Exploratory Structure-Activity Relationship (SAR) Studies in Cannabinoid Receptor Pharmacology

Given the complete lack of existing pharmacological data for this specific compound [1], its most scientifically justified use is as a novel structural probe within a broader SAR campaign investigating the steric and electronic effects of N-(cyclopropylmethyl) substituents on naphthalene acetamide scaffolds at cannabinoid receptors (CB1/CB2). Researchers must independently generate all primary binding and functional data to assess viability as a lead compound.

Forensic Analytical Reference Standard Development

The compound's unique structure warrants its procurement as a potential emerging new psychoactive substance (NPS) reference standard for forensic toxicology laboratories. Its characterization by GC-MS, LC-MS/MS, and NMR (after independent structural confirmation) would support the development of analytical methods for the detection of this and structurally related analogs in seized materials or biological matrices.

In Vitro Metabolic Stability and Metabolite Identification Studies

Prior to any advanced biological testing, the compound requires foundational in vitro ADME characterization, including metabolic stability in human liver microsomes and hepatocytes, as well as preliminary CYP450 inhibition profiling. This basic data, currently non-existent [1], is a prerequisite for interpreting any subsequent in vivo pharmacology.

Quote Request

Request a Quote for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.